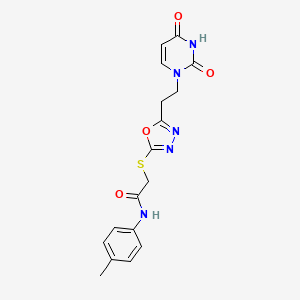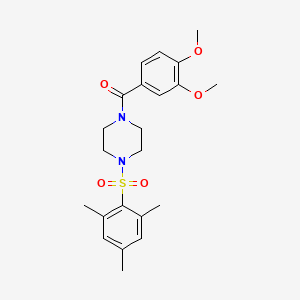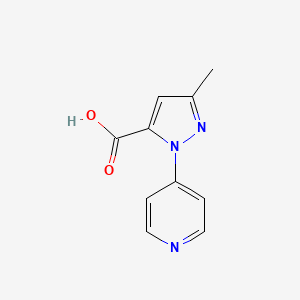
3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 1104279-99-3 . It has a molecular weight of 203.2 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3O2/c1-7-9(10(14)15)6-13(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The reactions are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Biomedical Research: Synthesis of 1H-Pyrazolo[3,4-b]pyridines
This compound is utilized in the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are heterocyclic compounds with potential biomedical applications. These structures are studied for their biological activity, including their role as scaffolds for anti-inflammatory agents .
Anticancer Agents
Derivatives of pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anticancer activity. The substitution patterns at various positions on the compound play a crucial role in determining its pharmacological potential .
Anti-tubercular Activity
Compounds derived from 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid have been designed and synthesized for their anti-tubercular properties. These derivatives are tested against Mycobacterium tuberculosis, showcasing the compound’s relevance in developing new therapeutic agents .
Chemical Synthesis
The compound serves as a precursor in various chemical syntheses, including the creation of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, which exhibit antidiabetic, anticancer, and antioxidant activities .
Material Science
In the field of material science, this compound is involved in the hydrothermal synthesis of complex structures like catena-poly[bis(4-((pyridin-4-ylmethyl)amino)benzoato-κ3N:O,O’)zinc(II)], which have implications in developing new materials .
Environmental Science
While direct applications in environmental science are not explicitly mentioned, the synthesis methods and the potential biological activities of derivatives suggest that they could be investigated for environmental remediation or as models for environmental behavior of similar organic compounds .
Pharmaceutical Development
The compound is a key intermediate in pharmaceutical development, particularly in the synthesis of imidazole-containing compounds with a wide range of therapeutic effects, including antimicrobial and antihypertensive potentials .
Corrosion Inhibition
Although not directly mentioned, similar compounds containing the pyrazole moiety have been analyzed for their effectiveness in corrosion inhibition, which could imply potential applications for 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid in protecting metals against corrosion .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-methyl-2-pyridin-4-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-9(10(14)15)13(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWPXGZJURZKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


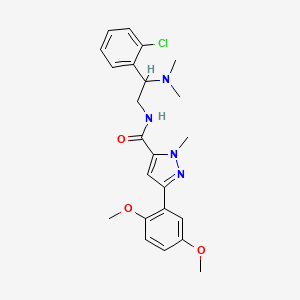
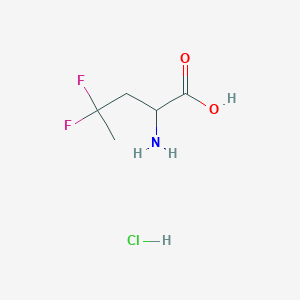
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)
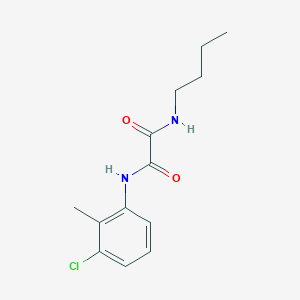

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)
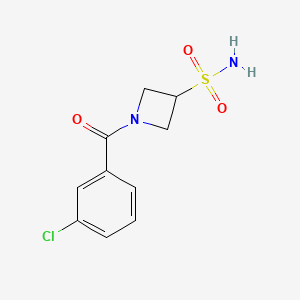
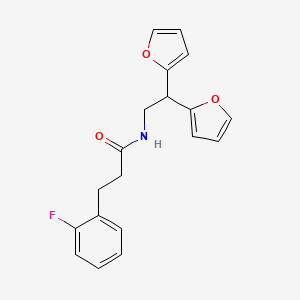
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)
![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

